molecular formula C25H31N7O2S B015920 Acriflavin-Biotin Conjugate CAS No. 1041387-90-9

Acriflavin-Biotin Conjugate

Cat. No. B015920
M. Wt: 493.6 g/mol
InChI Key: YWYQMAHVCTUSQN-UHFFFAOYSA-N
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Description

Acriflavin-Biotin Conjugate is a compound formed by the conjugation of Biotin and Acriflavin . Acriflavin, also known as Acridine orange, has been known for years as an antibacterial drug .


Molecular Structure Analysis

Acriflavin-Biotin Conjugate contains a total of 70 bonds; 39 non-H bonds, 18 multiple bonds, 9 rotatable bonds, 2 double bonds, 16 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 1 eight-membered ring, 2 ten-membered rings, 1 secondary amide (aliphatic), 1 urea (-thio) derivative, 2 primary amines (aromatic) .


Chemical Reactions Analysis

Acriflavine has been used as a fluorescent probe for the analysis of various compounds. Its analytical applications are mainly based on its native fluorescence properties that could be exploited to be used as a fluorescent probe for analysis of various compounds .

Scientific Research Applications

Cancer Therapy and Imaging

Acriflavine has been identified as a potent agent in cancer therapy, targeting DNA-PKcs and HIF-1α to inhibit tumor growth and enhance the effectiveness of traditional chemotherapy agents. The conjugation with biotin could further improve the specificity and efficiency of acriflavine's anti-cancer activity by exploiting the overexpression of biotin receptors on cancer cells, facilitating targeted drug delivery and reducing off-target effects. The ability of acriflavine to inhibit HIF-1α and suppress tumor growth and vascularization positions it as a promising candidate for repurposing in cancer treatment, with biotin conjugation potentially enhancing its therapeutic index (Ji Cao et al., 2016; A. Mangraviti et al., 2017).

Drug Delivery Systems

Biotin conjugation plays a crucial role in the development of targeted drug delivery systems. By attaching biotin to therapeutic agents or nanoparticles, researchers can exploit the high affinity of biotin for its receptor, avidin, which is often overexpressed on the surface of cancer cells. This approach enhances the selective accumulation of drugs at the tumor site, minimizing systemic toxicity and improving the efficacy of the treatment. Recent advancements in biotin-conjugated drug delivery systems highlight their potential in targeting specific cellular pathways and delivering therapeutic agents directly to cancer cells, thereby improving the therapeutic outcomes of cancer treatments (W. Ren et al., 2015).

Future Directions

Acriflavine has been recognized as a potent inhibitor of SARS-CoV-2 and other betacoronaviruses . The high sequence identity among SARS-CoV2-PL pro across betacoronaviruses indicates that Acriflavin can be used as an antiviral compound for betacoronaviruses in general, and thus could represent a drug ready to use for future outbreaks .

properties

IUPAC Name

N-[2-[(3,6-diaminoacridin-9-yl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N7O2S/c26-14-5-7-16-18(11-14)30-19-12-15(27)6-8-17(19)23(16)29-10-9-28-22(33)4-2-1-3-21-24-20(13-35-21)31-25(34)32-24/h5-8,11-12,20-21,24H,1-4,9-10,13,26-27H2,(H,28,33)(H,29,30)(H2,31,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYQMAHVCTUSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCNC3=C4C=CC(=CC4=NC5=C3C=CC(=C5)N)N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401655
Record name Acriflavin-Biotin Conjugate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acriflavin-Biotin Conjugate

CAS RN

1041387-90-9
Record name Acriflavin-Biotin Conjugate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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